molecular formula C8H7FO2 B1334239 5-Fluoro-2-hydroxy-3-methylbenzaldehyde CAS No. 704884-74-2

5-Fluoro-2-hydroxy-3-methylbenzaldehyde

Cat. No.: B1334239
CAS No.: 704884-74-2
M. Wt: 154.14 g/mol
InChI Key: FDUNAMXDKSETQT-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxy-3-methylbenzaldehyde is an organic compound with the molecular formula C8H7FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 5th position, a hydroxyl group at the 2nd position, and a methyl group at the 3rd position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoro-2-hydroxy-3-methylbenzaldehyde can be synthesized through several methods. One common approach involves the fluorination of 2-hydroxy-3-methylbenzaldehyde. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: 5-Fluoro-2-hydroxy-3-methylbenzoic acid.

    Reduction: 5-Fluoro-2-hydroxy-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-hydroxy-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxyl and fluorine substituents can enhance its binding affinity and specificity towards molecular targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-methylbenzaldehyde: Lacks the fluorine substituent, which can affect its reactivity and biological activity.

    5-Fluoro-2-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxyl group, leading to different chemical properties and reactivity.

    5-Fluoro-3-methylsalicylaldehyde: Similar structure but with different substitution patterns, affecting its chemical behavior.

Uniqueness

5-Fluoro-2-hydroxy-3-methylbenzaldehyde is unique due to the presence of both the fluorine and hydroxyl groups, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and lipophilicity, while the hydroxyl group can participate in hydrogen bonding, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

5-fluoro-2-hydroxy-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUNAMXDKSETQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382264
Record name 5-Fluoro-2-hydroxy-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

704884-74-2
Record name 5-Fluoro-2-hydroxy-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-hydroxy-3-methylbenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

84 g of 4-fluoro-2-methylphenol are dissolved in 512 ml of trifluoroacetic acid and admixed with 181 g of hexamethylenetetramine in portions. On completion of addition, the reaction solution is heated to 100° C. for 5 hours. After cooling, first 80 ml of 50% sulphuric acid and then 480 ml of water are added dropwise, then the solution is stirred further at room temperature for 3 hours. The reaction solution is extracted three times with dichloromethane. The combined extracts are washed once with water and dried, and the solvent is distilled off under reduced pressure. The residue is extracted repeatedly with n-hexane, the extracts are combined and the solvent is distilled off under reduced pressure. The crude product is subsequently fractionally distilled. 25 g (25% of theory) of a bright yellow solid are obtained having a melting point of 49-52° C. and a boiling point of 70-72° C. at 7 mbar.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
512 mL
Type
solvent
Reaction Step One
Quantity
181 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
Quantity
480 mL
Type
reactant
Reaction Step Three

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